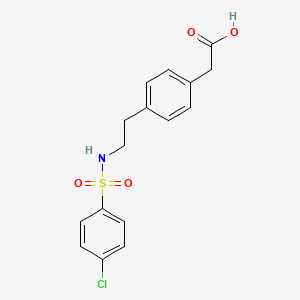
Daltroban
Overview
Description
Daltroban, also known as BM 13505 or SKF 96148, is a specific thromboxane A2 receptor antagonist . It was studied as an antithrombotic agent and underwent phase III clinical trials in the UK and Germany . This compound is known to exert protective effects on brain infarction and heart cell injury due to hypoxia and hypoglycemia .
Molecular Structure Analysis
The molecular formula of this compound is C16H16ClNO4S . The crystal structures of the human TP bound to this compound have been reported at 3.0 Å resolution . These structures reveal a ligand-binding pocket capped by two layers of extracellular loops that are stabilized by two disulfide bonds .Scientific Research Applications
Cardioprotective Effects Daltroban has been studied for its cardioprotective properties. In a study on cats, this compound was found to protect the myocardium from ischemic injury, which involved the prevention of ischemia-induced leukocytosis (Thiemermann, Ney, & Schrör, 1988). Another study demonstrated that this compound protects the myocardium against reperfusion injury following myocardial ischemia in cats, although it did not protect the coronary endothelium or reduce neutrophil accumulation (Viehman, Ma, & Lefer, 1990).
Effects on Platelet Aggregation and Thromboxane Formation Research has shown that this compound inhibits ADP-, PAF-, and adrenaline-induced platelet secretion and thromboxane formation under certain conditions, highlighting its potential in preventing acute thromboembolic vessel occlusion (Bretschneider, Glusa, & Schrör, 1994).
Atherosclerosis Research In studies involving rabbits, this compound has been found to inhibit the progression of atherosclerosis. This effect may relate to its interaction with the thromboxane A2 receptor and an inhibition of cholesterol metabolism (Metz et al., 1991). This compound treatment reduced plaque extension and area in atherosclerotic rabbits, associated with significant reductions in free cholesterol content within the aorta (Löbel, Schrör, & Schrör, 1988).
Neonatal Rat Heart Cells this compound demonstrated protective effects on cultured neonatal rat heart cells under conditions of oxygen and glucose deprivation. It improved cell viability and morphology, and reduced lactate dehydrogenase (LDH) activity (Guo Xiu, 2001).
Influence on Pulmonary Vascular Bed this compound selectively antagonizes thromboxane A2-receptor-mediated responses in the pulmonary vascular bed of cats in a competitive and reversible manner (Hood et al., 1992).
Cerebral Ischemia this compound showed a protective effect on experimental cerebral ischemia in rats. It reduced the levels of lipid peroxidation products and improved electroencephalogram (EEG) readings (Yong, 1998).
Mechanism of Action
Target of Action
Daltroban, also known as BM 13505 or SKF 96148 , is a selective and specific antagonist of the Thromboxane A2 receptor (TP receptor) . The TP receptor is a primary target of this compound and plays a crucial role in mediating vasoconstriction and promoting platelet aggregation .
Mode of Action
This compound interacts with its primary target, the TP receptor, by acting as a partial agonist . This means that while this compound can bind to the TP receptor and elicit a response, it is unable to induce a maximal response compared to full agonists . This interaction with the TP receptor results in changes such as decreased platelet aggregation and vasoconstriction .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It is involved in the metabolism of arachidonic acid (AA) to thromboxane A2 (TxA2) and the F2 isoprostanes . These pathways play important roles in vasoconstriction, vascular smooth muscle cell proliferation and migration, inflammation, and extracellular matrix remodeling . By acting as a partial agonist at TP receptors, this compound can influence these pathways and their downstream effects .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of platelet aggregation and vasoconstriction . By acting as a partial agonist at TP receptors, this compound can decrease these responses, which are typically induced by full agonists . This can lead to a reduction in pulmonary arterial pressure .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, oxidative stress can affect the metabolism of arachidonic acid, a process in which this compound is involved . .
Safety and Hazards
Daltroban can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling this compound .
Biochemical Analysis
Biochemical Properties
Daltroban interacts with TP receptors, acting as a partial agonist . It was initially presented as a silent TP-receptor antagonist, but recent reports have provided evidence for agonist-like properties of the drug . The intrinsic activity of this compound is mediated by TP receptors .
Cellular Effects
This compound has been shown to inhibit the proliferation of pulmonary artery smooth muscle cells (PASMCs) induced by cigarette smoke extract (CSE), suggesting a potential role in the regulation of cellular processes .
Molecular Mechanism
The mechanism of action of this compound involves its interaction with TP receptors. It acts as a partial agonist at TP receptors, demonstrating both antagonist and agonist-like properties .
Metabolic Pathways
This compound is involved in the metabolism of arachidonic acid (AA) to thromboxane A2 (TxA2) and the F2 isoprostanes: 8-iso-PGF2α . TxA2 is generated by the metabolism of AA to the unstable metabolite prostaglandin endoperoxide intermediates prostaglandin G2 (PGG2) and PGH2, by the constitutively expressed enzyme cyclooxygenase I (COX 1) and PG endoperoxide synthase .
properties
IUPAC Name |
2-[4-[2-[(4-chlorophenyl)sulfonylamino]ethyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c17-14-5-7-15(8-6-14)23(21,22)18-10-9-12-1-3-13(4-2-12)11-16(19)20/h1-8,18H,9-11H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULOBWFWYDMECP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNS(=O)(=O)C2=CC=C(C=C2)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046501 | |
| Record name | Daltroban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79094-20-5 | |
| Record name | Daltroban [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079094205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Daltroban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Daltroban | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DALTROBAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S25VDY08ZC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Daltroban?
A1: this compound exerts its effects by selectively antagonizing TXA2 receptors. [, , , , , , , ]. This means it binds to these receptors and blocks the actions of TXA2, a potent vasoconstrictor and inducer of platelet aggregation.
Q2: How does this compound affect blood pressure?
A2: By blocking TXA2 receptors, this compound can prevent TXA2-mediated vasoconstriction. In animal models of hypertension, including pregnancy-induced hypertension and those related to adriamycin nephropathy, this compound administration normalized blood pressure. [, , , ].
Q3: How does this compound impact renal function in obstructive jaundice?
A4: Studies in rats with bile-duct ligation, a model of obstructive jaundice, demonstrate that this compound can normalize glomerular filtration rate (GFR), which is often impaired in this condition. []. This effect is attributed to this compound's ability to block the actions of increased thromboxane levels in the kidneys. [].
Q4: Can this compound influence the exercise pressor reflex?
A5: Research suggests that this compound can attenuate the exaggerated exercise pressor reflex observed in rat models of peripheral artery disease and heart failure. [, , , ]. This effect is likely related to its ability to block TXA2 receptors on the sensory endings of thin fiber muscle afferents, which are involved in mediating this reflex. [, , ].
Q5: Are there any studies exploring the structure-activity relationship (SAR) of this compound and its derivatives?
A6: Yes, some studies investigate the SAR of this compound analogs. For instance, researchers designed and synthesized chloroquinolylvinyl derivatives, aiming to develop a dual antagonist of TXA2 and LTD4 receptors. []. These studies highlight how structural modifications can impact this compound's activity and potentially lead to the development of compounds with improved potency and selectivity for specific therapeutic applications.
Q6: Are there any studies investigating the effects of this compound on cultured cells?
A8: Yes, this compound's effects have been investigated in various cell culture models. For instance, it has been shown to protect cultured neonatal rat heart cells from damage induced by oxygen and glucose deprivation. []. This suggests a potential protective effect of this compound on cardiac cells under ischemic conditions.
Q7: What are the findings from in vivo studies using this compound in models of atherosclerosis?
A9: In a study using cholesterol-fed rabbits (a model of atherosclerosis), this compound effectively antagonized the enhanced platelet aggregation and thromboxane formation observed in this condition. []. While the study did not find an effect on atherosclerotic plaque formation itself, the reduction in platelet hyperreactivity suggests a potential role for this compound in addressing this aspect of the disease. [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




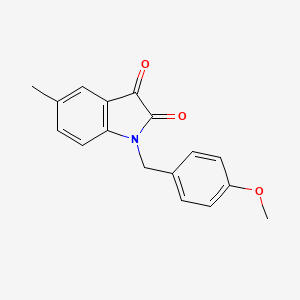
![N-(2-Ethylphenyl)-2-(3h-Imidazo[4,5-B]pyridin-2-Ylsulfanyl)acetamide](/img/structure/B1669707.png)
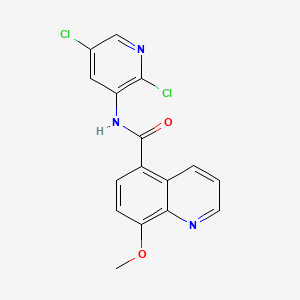
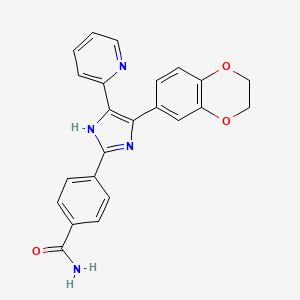
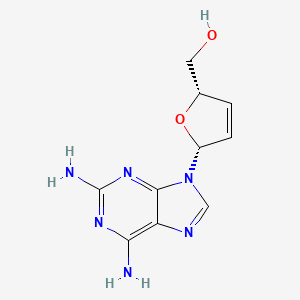
![1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B1669711.png)


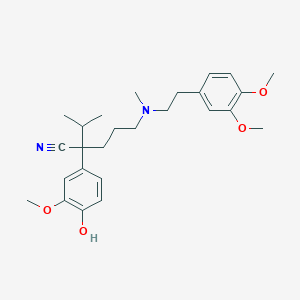
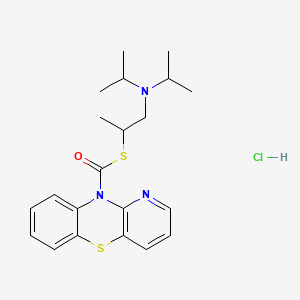
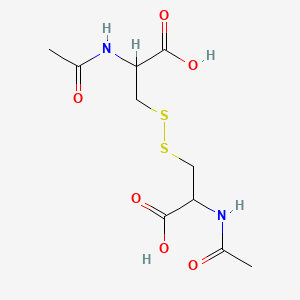
![4-[[5-bromo-4-[(Z)-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy]methyl]benzoic acid](/img/structure/B1669721.png)
